molecular formula C11H13NO2 B13903257 4-Methoxy-3-propoxybenzonitrile

4-Methoxy-3-propoxybenzonitrile

Katalognummer: B13903257
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: OZBOPJGQEGFLLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-propoxybenzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, characterized by the presence of methoxy and propoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-propoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the propoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-propoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br) or chlorinating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-3-propoxybenzoic acid.

    Reduction: Formation of 4-methoxy-3-propoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-propoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-propoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybenzonitrile: Lacks the propoxy group, making it less hydrophobic.

    3-Ethoxy-4-methoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Methoxy-3-methylbenzonitrile: Contains a methyl group instead of a propoxy group.

Uniqueness: 4-Methoxy-3-propoxybenzonitrile is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

4-methoxy-3-propoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7H,3,6H2,1-2H3

InChI-Schlüssel

OZBOPJGQEGFLLV-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=CC(=C1)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.